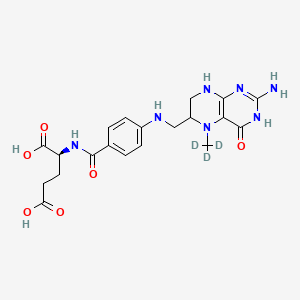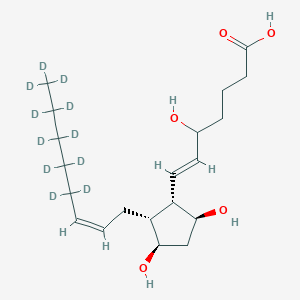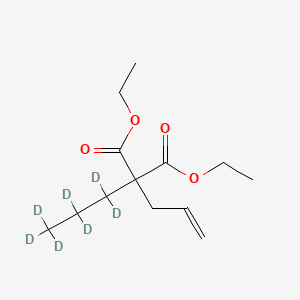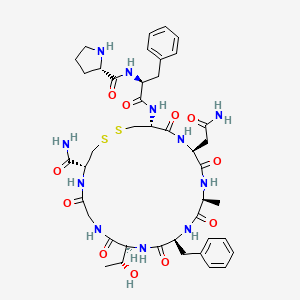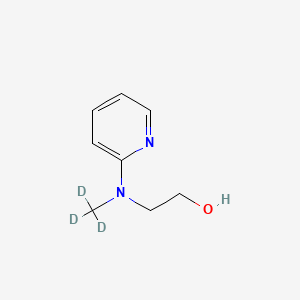
2-((Methyl-d3)-2-pyridinylamino)ethanol
Vue d'ensemble
Description
2-((Methyl-d3)-2-pyridinylamino)ethanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to inhibit the production of oxygen radicals during methane production . The molecular formula of this compound is C3H6D3NO, and it has a molecular weight of 78.13 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyl-d3)-2-pyridinylamino)ethanol typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form deuterated nitromethane. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form salts of methyl-d3-amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same basic steps but utilizes larger reactors and more efficient catalysts to increase yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Methyl-d3)-2-pyridinylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Applications De Recherche Scientifique
2-((Methyl-d3)-2-pyridinylamino)ethanol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving the inhibition of oxygen radical production.
Medicine: Investigated for its potential therapeutic effects due to its ability to inhibit oxygen radicals.
Industry: Used in the production of various chemicals and as a research tool in industrial applications.
Mécanisme D'action
The mechanism by which 2-((Methyl-d3)-2-pyridinylamino)ethanol exerts its effects involves the inhibition of oxygen radical production. This is achieved through its interaction with molecular targets involved in the production of these radicals, thereby reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-((Methyl-d3)-2-pyridinylamino)ethanol include:
Methyl-d3-amine: Shares the deuterated methyl group but lacks the pyridinylamino group.
2-pyridinylaminoethanol: Similar structure but without deuterium.
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature, which provides unique properties such as increased stability and reduced reactivity in certain conditions .
Propriétés
IUPAC Name |
2-[pyridin-2-yl(trideuteriomethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGKOPUDDQZERY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
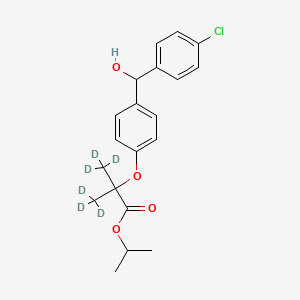
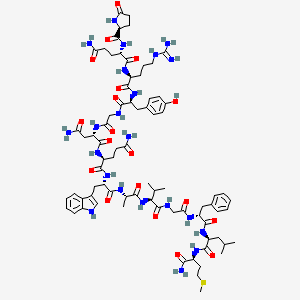

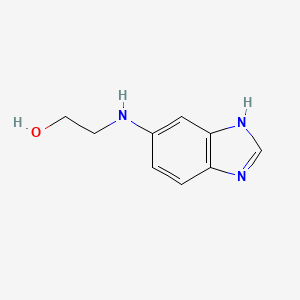
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
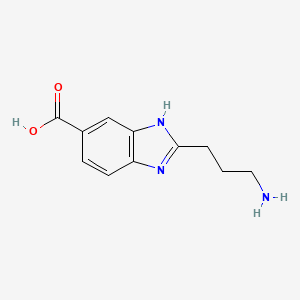
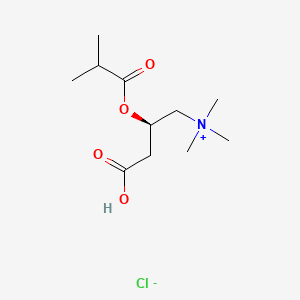
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)
